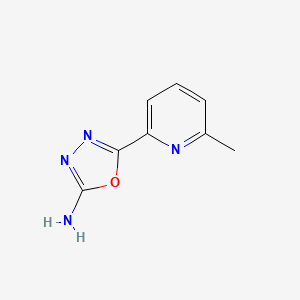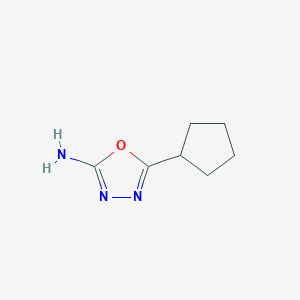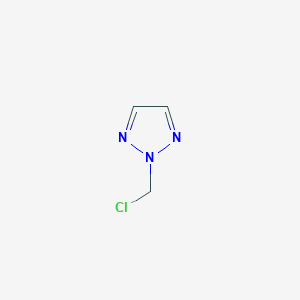
2-(Chloromethyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound containing a triazole ring substituted with a chloromethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole typically involves the reaction of 2H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate. The reaction is usually carried out under acidic conditions with a catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Chloromethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Investigated for its potential use in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2H-1,2,3-triazole involves its ability to act as an alkylating agent, introducing the chloromethyl group into various substrates. This reactivity is facilitated by the electron-deficient nature of the triazole ring, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl methyl ether
- Bis(chloromethyl) ether
- Benzyl chloromethyl ether
Comparison
2-(Chloromethyl)-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct reactivity compared to other chloromethyl compounds. While chloromethyl methyl ether and bis(chloromethyl) ether are primarily used as alkylating agents, this compound offers additional versatility in forming heterocyclic compounds with potential biological activity .
Properties
IUPAC Name |
2-(chloromethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGPKCHJKNCEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603544 |
Source


|
| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80199-90-2 |
Source


|
| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)
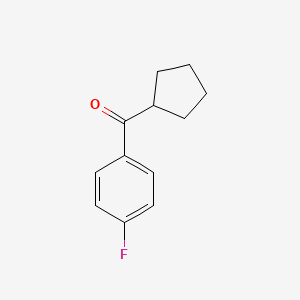
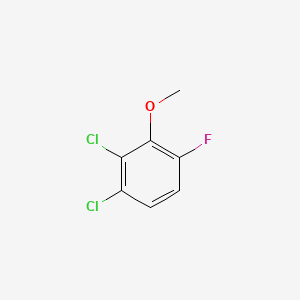
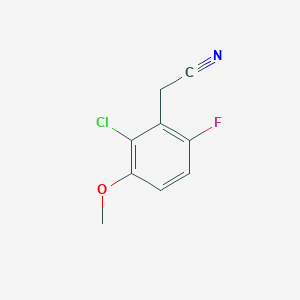

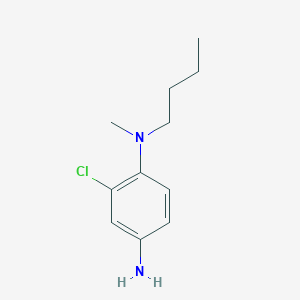
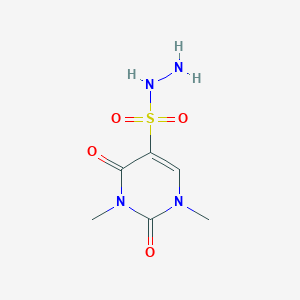
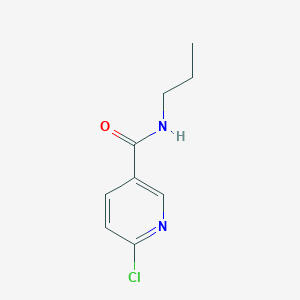
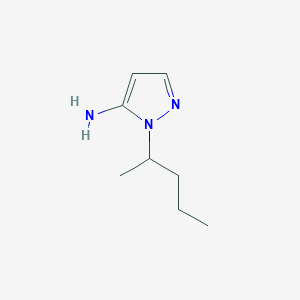
![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)
